Heptacene
Description
Significance of Linear Acenes in Fundamental Chemistry and Materials Science
Linear acenes are currently among the most widely studied organic π-functional materials because of their importance as organic semiconducting materials taylorandfrancis.com. They are considered prototypical materials for organic semiconductor applications and serve as platforms for synthetic chemists to add functionality through substitution taylorandfrancis.com. The electronic structures, stability, and aromaticity of acenes have been extensively studied taylorandfrancis.com. With an increasing number of fused benzene (B151609) rings, the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) energy gaps decrease taylorandfrancis.com. This characteristic makes longer acenes, including Heptacene, promising candidates for optoelectronic applications due to their narrow band gaps, low reorganization energy, and high charge carrier mobility nih.gov. These properties are highly dependent on the number of benzene units, allowing for tunable optical and electronic characteristics nih.gov.
Historical Perspective on this compound Research Challenges
The synthesis and characterization of this compound have historically presented significant challenges to chemists, with efforts dating back over 70 years wikipedia.orgresearchgate.netbgsu.edu. The primary difficulties stemmed from its inherent instability and low solubility, which increased with the number of fused rings taylorandfrancis.comresearchgate.netnih.gov. Early attempts to synthesize this compound using classical routes, such as the Meerwein-Ponndorf-Verley reduction of the corresponding quinone, often resulted in mixtures of dimers rather than the pure compound bgsu.edu. Pentacene (B32325), a smaller acene, is known to be very sensitive to oxygen and light, undergoing reactions like endoperoxide formation or dimerization; this instability is even more pronounced in higher acenes like hexacene (B32393) and this compound taylorandfrancis.com. The lower stability and solubility of this compound prevented its isolation and characterization for a long time taylorandfrancis.com. The controversy surrounding the successful synthesis of this compound, particularly regarding the dehydrogenation of certain dihydroheptacenes, highlights the experimental difficulties encountered taylorfrancis.com. Until relatively recently, this compound could primarily be studied only under matrix isolation conditions researchgate.netacs.org.
This compound as a Model System for Extended π-Conjugated Architectures
This compound serves as a valuable atom-precise model system for studying the properties of nanoscale carbon materials, particularly as it can be viewed as the narrowest member of the zigzag graphene nanoribbon family rsc.orgresearchgate.netnih.gov. Its extended π-conjugated system and rigid, planar structure facilitate enhanced charge delocalization, which is crucial for charge transport in organic electronic devices rsc.org. By studying this compound, researchers can gain insights into the convergence of physico-chemical properties in one-dimensional sp²-carbon frameworks and explore magnetism in graphenic nanostructures due to its zigzag edge topology nih.gov. The electronic structure and properties of longer acenes, like this compound, are important for understanding the behavior of larger conjugated systems and for the bottom-up synthesis of materials like armchair graphene nanoribbons rsc.org. Theoretical treatments of the acene family have predicted various properties for higher acenes, and this compound plays a role in validating these theoretical models, including debates about the nature of its ground state (closed-shell vs. open-shell) nih.govuky.edu.
Overview of Current Academic Research Trajectories for this compound
Current academic research on this compound focuses on overcoming its historical instability and exploring its potential applications in organic electronics and other fields. Innovative synthetic strategies, including on-surface synthesis and precursor approaches, have significantly advanced the ability to synthesize and study higher acenes like this compound nih.govnih.gov. These methods allow for the generation of this compound under controlled environments, such as ultra-high vacuum conditions or within inert matrices, which helps mitigate dimerization and reaction with oxygen bgsu.edunih.gov.
Recent studies have demonstrated the successful preparation and characterization of this compound in the solid state and in films, showing improved stability compared to solutions wikipedia.orgresearchgate.net. For instance, solid this compound has been reported to have a half-life of several weeks at room temperature wikipedia.orgresearchgate.net. Precursors like diheptacenes are used to generate this compound films via vapor phase deposition researchgate.net. Functionalization of the this compound core with bulky substituents, such as silylethynyl or tert-butylphenyl groups, has also proven effective in enhancing solubility and stability, allowing for characterization in solution wikipedia.orguky.eduresearchgate.nettu-dresden.de.
Research is actively exploring the electronic and optical properties of this compound. Studies using techniques like angle-resolved photoemission spectroscopy and density functional theory calculations are characterizing the electronic structure of this compound monolayers on surfaces nih.govacs.org. The narrow HOMO-LUMO gap of this compound makes it a subject of interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) rsc.orguky.edu. Theoretical studies continue to investigate its electronic ground state, with some suggesting an open-shell singlet biradical character for longer acenes starting from hexacene or this compound rsc.orgresearchgate.netnih.govresearchgate.nettu-dresden.de.
Furthermore, this compound and its ions are being investigated spectroscopically, including in matrix isolation studies and helium-tagging action spectroscopy, to understand their fundamental properties and explore potential roles as carriers of diffuse interstellar bands acs.orgaanda.org. The development of persistent peri-Heptacene derivatives with kinetic protection at the zigzag edges demonstrates ongoing efforts to synthesize more stable forms for potential applications in carbon-based spintronics and quantum devices researchgate.nettu-dresden.denih.gov.
Research Findings on this compound Properties:
| Property | Value/Observation | Conditions/Method | Source |
| HOMO-LUMO Gap (Optical) | ~1.89 eV to 1.92 eV | DFT calculations, Absorption edge | researchgate.net |
| HOMO-LUMO Gap (Electrochemical) | 1.30 eV (for a functionalized this compound) | Cyclic voltammetry | uky.edu |
| Longest Wavelength Absorption | ~852 nm (in CH₂Cl₂) | UV-Vis spectroscopy (for a functionalized this compound) | uky.edu |
| Stability (Solid State) | Half-life of several weeks at room temperature | Solid state ¹³C NMR | wikipedia.orgresearchgate.net |
| Stability (in Solution) | Dimerizes under ambient conditions, unstable | Ambient conditions | wikipedia.orgresearchgate.net |
| Stability (in Sulfuric Acid) | Stable for over a year (dication form) | Room temperature, absence of oxygen | wikipedia.org |
| Stability (Argon Matrix) | Stable up to ~50 K | Matrix isolation at cryogenic temperatures | bgsu.edu |
| Ground State | Singlet ground state (for diradical intermediate) | EPR spectroscopy (solid sample) | researchgate.net |
| Singlet-Triplet Energy Gap | -4.8 × 10⁻³ kcal/mol (for diradical intermediate) | EPR spectroscopy (solid sample) | researchgate.net |
| Optical Energy Gap (peri-Heptacene) | 1.01 eV | UV-Vis-NIR measurements | researchgate.nettu-dresden.denih.gov |
| Stability (peri-Heptacene) | Half-life ≈ 25 min | Inert conditions | researchgate.nettu-dresden.denih.gov |
| Open-Shell Character (peri-Heptacene) | Significant tetraradical character (y₀=1.0, y₁=0.2) | ESR measurements, theoretical studies | researchgate.nettu-dresden.denih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
258-38-8 |
|---|---|
Molecular Formula |
C30H18 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
heptacene |
InChI |
InChI=1S/C30H18/c1-2-6-20-10-24-14-28-18-30-16-26-12-22-8-4-3-7-21(22)11-25(26)15-29(30)17-27(28)13-23(24)9-19(20)5-1/h1-18H |
InChI Key |
KDEZIUOWTXJEJK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=CC=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Canonical SMILES |
C1=CC=C2C=C3C=C4C=C5C=C6C=C7C=CC=CC7=CC6=CC5=CC4=CC3=CC2=C1 |
Synonyms |
heptacene |
Origin of Product |
United States |
Synthetic Methodologies for Heptacene and Its Derivatives
Solution-Based Synthesis Approaches
Solution-based methods offer pathways to synthesize heptacene through the transformation of stable precursor molecules. These strategies are designed to generate the reactive this compound molecule in the final step, often in a solid-state or matrix-isolated environment to mitigate its inherent instability. wikipedia.org
Precursor-Mediated Thermolysis and Photolysis
A common strategy for generating larger acenes that are otherwise unstable in solution is the "precursor approach". researchgate.net This involves the synthesis of a stable and soluble precursor that can be converted to the target molecule through thermal or photochemical activation, often involving the extrusion of small, volatile molecules. researchgate.net
This compound can be generated in the solid state through the thermal cycloreversion of its dimers, dithis compound. rsc.orgnih.gov This process involves a retro-[4+4] cycloaddition reaction. nih.gov The dithis compound precursors can be synthesized and then, upon heating, they revert to two molecules of this compound. researchgate.net Researchers have reported that a mixture of dithis compound isomers, when heated, undergoes thermal cleavage to produce this compound. nih.gov A diheptacendiyl diradical has been detected as an intermediate in this orbital symmetry-forbidden thermal [π4s + π4s] cycloreversion process. rsc.orgresearchgate.netrsc.org This diradical intermediate is reported to be persistent in the solid this compound product and has a very small singlet-triplet energy gap. rsc.orgnih.gov
| Precursor | Method | Product | Key Findings |
| Dithis compound Isomers | Thermal Cycloreversion | This compound | Proceeds through a diradical intermediate. rsc.orgresearchgate.netrsc.org The reaction is a retro-[4+4] cycloaddition. nih.gov |
The photochemical extrusion of carbon monoxide from α-diketone (1,2-dione) bridged precursors is a well-established method for producing acenes. wikipedia.org This reaction, known as the Strating−Zwanenburg reaction, provides a clean, one-step synthesis of polyacenes like this compound. acs.orgnih.govacs.org The α-diketone precursor to this compound can be irradiated with visible light, leading to the release of two carbon monoxide molecules and the formation of the this compound backbone. acs.orgresearchgate.net This method is particularly useful for generating this compound in inert matrices at cryogenic temperatures for spectroscopic studies, as it avoids the formation of observable intermediates. acs.org The decarbonylation can proceed from both the singlet and triplet excited states of the precursor. nih.govacs.org While effective for generating this compound for characterization, forming it in solution this way is challenging due to this compound's high reactivity, leading to rapid reactions with oxygen or dimerization. wikipedia.org Encapsulating the precursor in a metal-organic framework (MOF) can stabilize the resulting this compound molecule by preventing these side reactions. nih.gov
| Precursor Type | Method | Ejected Molecule(s) | Conditions |
| α-Diketone | Photolysis (Strating−Zwanenburg reaction) | 2 CO | Visible light irradiation, often in inert matrix or solid state. wikipedia.orgacs.orgresearchgate.net |
Similar to the α-diketone approach, monoketone-bridged precursors can also be used to generate this compound. This method involves a cheletropic decarbonylation step upon thermolysis. researchgate.net A monoketone precursor to this compound has been synthesized and shown to quantitatively convert to this compound upon heating at 202 °C. researchgate.net The resulting solid-state this compound exhibited significant thermal stability. researchgate.net This approach has proven valuable for producing stable thin films of this compound for electronic device fabrication. researchgate.net
| Precursor Type | Method | Ejected Molecule | Conditions |
| Monoketone | Thermolysis | CO | Heating at 202 °C in the solid state. researchgate.net |
Reductive Pathways (e.g., Meerwein–Ponndorf–Verley Reduction)
Reductive methods can be employed to synthesize precursors for this compound. For instance, the Meerwein–Ponndorf–Verley (MPV) reduction has been used to convert this compound-7,16-quinone into a diol, which can then lead to dithis compound. researchgate.netresearchgate.net The MPV reduction is a chemoselective reaction that reduces ketones and aldehydes to alcohols using an aluminum alkoxide catalyst in the presence of a sacrificial alcohol like isopropanol. wikipedia.orgalfa-chemistry.com This pathway ultimately yields dithis compound, which, as described previously, can then be thermally converted to this compound. nih.govresearchgate.net
| Starting Material | Reduction Method | Intermediate/Precursor | Final Product |
| This compound-7,16-quinone | Meerwein–Ponndorf–Verley | Dithis compound | This compound (via subsequent thermolysis) nih.govresearchgate.net |
On-Surface Synthesis under Ultra-High Vacuum (UHV) Conditions
On-surface synthesis in an ultra-high vacuum (UHV) environment has emerged as a powerful technique to create and characterize highly reactive molecules like this compound that are inaccessible through traditional solution chemistry. nih.gov This method involves depositing a stable precursor molecule onto a crystalline metal surface and then inducing a chemical transformation through thermal annealing or tip-induced manipulation. nih.govresearchgate.net
For this compound, α-diketone precursors are commonly used. nih.govrsc.org The precursor is sublimed onto a metal substrate, such as Au(111) or Ag(111), under UHV conditions. nih.govrsc.org Subsequent thermal annealing at temperatures around 460 K triggers a surface-assisted didecarbonylation, yielding the this compound molecule directly on the surface. rsc.org This allows for the direct characterization of the generated this compound using techniques like scanning tunneling microscopy (STM), non-contact atomic force microscopy (nc-AFM), and scanning tunneling spectroscopy (STS). nih.govnih.gov This approach has not only enabled the unambiguous structural and chemical identification of this compound but also the synthesis of even longer acenes. nih.govresearchgate.net On Au(111), this compound organometallic complexes have also been formed through a selective two-step activation of an α-diketone-protected precursor. nih.gov
| Substrate | Precursor | Activation Method | Key Characterization |
| Ag(111) | α-Diketone | Thermal Annealing (~460 K) | STM, XPS, NEXAFS rsc.org |
| Au(111) | α-Diketone | Thermal Annealing | STM, nc-AFM, STS nih.govnih.gov |
| Au(111) | Tetrahydroacene | Dehydrogenation (Annealing) | nc-AFM, STS nih.gov |
Synthesis of Kinetically Stabilized this compound Derivatives
To overcome the inherent instability of the this compound core in solution and in the solid state, chemists have developed strategies to kinetically stabilize the molecule. This is typically achieved by attaching sterically demanding or electronically modifying substituents to the acene backbone. These substituents act as protective shields, preventing intermolecular reactions such as dimerization and oxidation.
One of the most successful strategies for stabilizing higher acenes is the introduction of bulky tri(isopropyl)silylethynyl (TIPS) groups. thieme-connect.comuky.eduresearchgate.net These groups provide significant steric hindrance, effectively encapsulating the reactive acene core. Several this compound derivatives functionalized with TIPS-ethynyl groups have been synthesized and characterized, showing markedly improved stability compared to the parent molecule. nih.gov
For example, placing six TIPS-ethynyl groups strategically on every second ring of the this compound core results in derivatives with significant longevity. nih.gov One such derivative was found to be stable for approximately 25 days in a dilute toluene (B28343) solution under a nitrogen atmosphere and for about 9 days under ambient conditions. nih.gov The combination of TIPS-ethynyl groups with phenyl groups has also been explored, leading to the synthesis of one of the most stable functionalized heptacenes to date. researchgate.net Another approach involves combining arylthio substituents on the most reactive central ring with bulky aryl groups on the neighboring rings, which produces a this compound derivative that persists for weeks as a solid and for several hours in solution even when exposed to light and air. nih.gov
| This compound Derivative | Substituents | Stability (Half-life, t½) | Conditions |
| 4TIPS-Hep | Fourfold TIPS-ethynylation | 22 hours thieme-connect.com | Toluene, ambient conditions thieme-connect.com |
| 1a | Six TIPS-ethynyl groups | ~25 days (614 h) nih.gov | Toluene, N₂ atmosphere nih.gov |
| 1a | Six TIPS-ethynyl groups | ~9 days (219 h) nih.gov | Toluene, ambient conditions nih.gov |
| peri-Heptacene (7-PA) | Eight 4-tBu-C₆H₄ groups | ~25 minutes nih.govresearchgate.net | Solution, inert conditions nih.govresearchgate.net |
Another successful stabilization strategy involves the incorporation of electron-deficient units, such as 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), into the acene backbone. nih.govmdpi.com This electronic modification can significantly alter the properties of the this compound core, leading to enhanced stability and solubility.
Researchers have successfully synthesized and characterized this compound-TCNQ derivatives where one or two TCNQ moieties are embedded into the this compound framework. nih.gov These compounds exhibit good stability and solubility, which is a significant advantage for characterization and device fabrication. nih.gov Single crystal analysis of these molecules revealed a bent, butterfly-like conformation. nih.gov The incorporation of TCNQ not only stabilizes the this compound but also imparts n-type semiconductor properties, as demonstrated in organic field-effect transistors (OFETs). nih.govkaust.edu.sanih.gov
Rational Molecular Design for Enhanced Stability
The inherent reactivity of the this compound core necessitates strategic molecular design to enhance its stability for practical applications. Researchers have developed several key approaches that leverage both steric and electronic effects to protect the vulnerable π-system from degradation pathways such as oxidation and dimerization. These strategies often involve the introduction of specific functional groups at key positions on the this compound backbone.
One of the most effective strategies is the introduction of bulky substituents that create a steric shield around the reactive central rings of the this compound molecule. The triisopropylsilylethynyl (TIPS) group has been extensively used for this purpose. Attaching these bulky groups to the acene core physically hinders the approach of other molecules, thereby slowing down reactions that lead to decomposition. For instance, a this compound derivative with four TIPS-ethynyl groups has been shown to be reasonably stable, with a half-life of 25 hours in solution. nih.govacs.org The positioning of these bulky groups is critical; placing them adjacent to the central ring can suppress dimerization via [4+4] cycloadditions and Diels-Alder reactions. nih.govacs.org Even larger silyl (B83357) groups, such as tri-tert-butylsilyl (TTBS), have demonstrated a dramatic increase in the stability of higher acenes. uky.edu
Beyond steric hindrance, modifying the electronic properties of the this compound core is another powerful stabilization strategy. The introduction of electron-deficient groups, such as 4-trifluorophenyl groups, can retard oxidation. nih.gov A this compound derivative substituted with both electron-deficient trifluoromethylphenyl and triisopropylsilylethynyl groups has been synthesized, highlighting the benefits of combining electronic and steric stabilization. nih.gov This particular compound was noted for its stability. nih.gov
A combination of different substituent effects has proven to be particularly effective in producing unusually persistent this compound derivatives. acs.org For example, a this compound derivative featuring p-(t-butyl)thiophenyl substituents at the 7 and 16 positions (the most reactive ring) and o-dimethylphenyl groups at the 5, 9, 14, and 18 positions demonstrates significant resistance to photooxidation. acs.org This approach utilizes the electron-donating nature of the arylthio groups to modify the electronic character of the central acene rings while the bulky o-dimethylphenyl groups provide steric protection to the neighboring rings. acs.org
Kinetic protection of the reactive zigzag edges of the this compound structure is another rational design approach. By attaching bulky groups such as 4-tBu-C6H4 to these edges, the formation of a peri-heptacene derivative with persistent stability (a half-life of approximately 25 minutes under inert conditions) has been achieved. nih.gov This strategy directly addresses the high reactivity associated with the zigzag peripheries of higher acenes. nih.gov
The introduction of nitrogen atoms into the this compound framework, creating azaheptacenes, is a further strategy to enhance stability. nih.govacs.org The pyrazine (B50134) rings within the azaacene structure increase the oxidation potential and retard endo-peroxide formation. nih.gov The stability of azaheptacenes is also highly dependent on the substitution pattern. A symmetrical 7,16-diaza-6,8,15,17-tetrakis(triisopropylsilylethynyl)this compound, for example, is rendered stable to oxidation by the central pyrazine ring, while the TIPS-ethynyl groups suppress dimerization. nih.govacs.org
The following table summarizes the stability of various this compound derivatives based on their molecular design:
| This compound Derivative | Stabilization Strategy | Reported Stability (Half-life in solution) |
| 6,8,15,17-tetrakis(triisopropylsilylethynyl)this compound | Steric hindrance from four TIPS-ethynyl groups | 25 hours |
| peri-heptacene with eight 4-tBu-C6H4 groups | Kinetic protection of zigzag edges with bulky aryl groups | ~25 minutes (under inert conditions) |
| 7,16-diaza-6,8,15,17-tetrakis(triisopropylsilylethynyl)this compound | Combination of aza-substitution (central pyrazine ring) and steric hindrance (TIPS-ethynyl groups) | Stable to oxidation |
| This compound with 4-trifluorophenyl groups | Electronic stabilization via electron-deficient groups | Degrades over 47 hours in toluene |
| This compound with p-(t-butyl)thiophenyl and o-dimethylphenyl substituents | Combination of electronic (arylthio) and steric (o-dimethylphenyl) effects | Unusually persistent |
Fundamental Electronic Structure and Theoretical Investigations of Heptacene
Theoretical Models of Aromaticity and Reactivity
The electronic nature of heptacene is governed by a delicate interplay of aromatic stabilization and the emergence of radical character. Several theoretical models have been employed to rationalize its behavior, providing a framework for understanding its inherent instability and high reactivity.
Open-Shell Singlet Character and Diradical/Polyradical Nature
The diradical character, often quantified by the index y₀, is a measure of the contribution of the diradical resonance form to the ground state electronic wavefunction. For a pure closed-shell species, y₀ is 0, while for a pure diradical, it is 1. Computational studies have shown that the diradical character of acenes increases with the number of fused rings. For this compound, the diradical character is substantial, indicating a significant contribution from the open-shell resonance structure. acs.orgnih.gov Some studies have even suggested a tetraradical character for certain this compound derivatives. nih.gov
| Computational Method | Diradical Character (y₀) | Tetraradical Character (y₁) |
| CASSCF(8,8)/6-31G** | 1.0 | 0.22 |
This table presents calculated diradical and tetraradical indices for a peri-heptacene derivative, highlighting the significant open-shell character of the this compound core. nih.gov
Spin-Symmetry Breaking and Spin Density Distribution
A key consequence of the open-shell character of this compound is the phenomenon of spin-symmetry breaking in computational calculations. In traditional closed-shell (restricted) calculations, the spatial distribution of alpha (spin-up) and beta (spin-down) electrons is constrained to be identical. However, for molecules with significant diradical character like this compound, this constraint is artificial and leads to an inaccurate description of the electronic structure. Unrestricted calculations, which allow the alpha and beta electron densities to differ, often provide a more realistic picture, showing a lower energy for the broken-symmetry singlet state compared to the closed-shell singlet state.
The resulting spin density distribution, which represents the spatial difference between the alpha and beta electron densities, reveals the location of the unpaired electrons. In this compound, theoretical calculations show that the spin density is primarily localized on the zigzag edges of the molecule and extends over the central rings. researchgate.netresearchgate.netnih.govtu-braunschweig.de This distribution is a direct visualization of the diradical nature of the molecule and is crucial for understanding its magnetic properties and reactivity.
Computational Studies of this compound Electronic Properties
Computational chemistry has been an indispensable tool for investigating the electronic properties of this compound, which is notoriously difficult to synthesize and handle experimentally. These studies have provided detailed insights into its ground and excited state characteristics.
Ground State Calculations and Energy Landscape
A variety of computational methods, including Density Functional Theory (DFT) and multireference methods, have been employed to study the ground state of this compound. researchgate.netacs.org A consistent finding across many theoretical approaches is that for acenes larger than pentacene (B32325), the open-shell singlet diradical state is energetically more stable than the closed-shell singlet state. nih.gov
The energy difference between the lowest singlet state (S₀) and the lowest triplet state (T₁), known as the singlet-triplet gap (ΔES-T), is a critical parameter for understanding the electronic behavior of this compound. A small singlet-triplet gap is a hallmark of a diradical species. Computational studies have consistently shown that this compound possesses a small ΔES-T.
| Computational Method | Singlet-Triplet Gap (ΔES-T) in eV | HOMO-LUMO Gap in eV |
| DMRG-PDFT | Not specified | Not specified |
| B3LYP/6-311+G**//PM3 | Not specified | ~1.8-2.0 (estimated for pentacenes) |
| RCAM-B3LYP-D3(BJ)/6–311++G(3d2f,3p2d) | Not specified | 1.46 (from absorption edge) |
This table presents a compilation of calculated energy gaps for this compound and related acenes from various computational methods. Note that direct, comparable values for this compound are not always available in a single study, and the HOMO-LUMO gap can be influenced by substituents. nih.govacs.orgrsc.orgacs.org
Excited State Dynamics and Triplet State Characterizations
The study of the excited states of this compound is crucial for understanding its photophysical properties and its potential use in optoelectronic applications. A significant finding from computational and experimental studies is that the lowest energy singlet excited state (S₁) of this compound is a "dark" state, meaning that the electronic transition from the ground state to this state is formally forbidden by symmetry. acs.orgnih.gov This dark state is identified as the 2¹Ag state. acs.orgnih.gov
Transient absorption spectroscopy, complemented by theoretical calculations, has been used to probe the dynamics of the excited states. These studies have shown that after excitation to higher-lying "bright" states, this compound undergoes rapid internal conversion to the S₁ dark state. From this dark state, it can then relax to a long-lived triplet state. acs.org The lifetime of this triplet state has been measured to be on the order of microseconds. aip.org
Computational studies have also characterized the triplet excited states of this compound. The lowest triplet state is designated as 1³B₂ᵤ⁺. Calculations of the triplet state absorption spectrum predict prominent transitions, providing theoretical fingerprints that can be compared with experimental transient absorption data. aip.org
| Transition | Calculated Wavelength (nm) |
| 1³B₂ᵤ⁺ → 1³B₁g⁻ | 580 |
| 1³B₂ᵤ⁺ → 1³Ag⁻ | 393 |
This table shows the calculated wavelengths for the most significant electronic transitions from the lowest triplet state (T₁) of this compound. acs.orgaip.org
HOMO-LUMO Energy Gap Trends and Predictions
A defining characteristic of the acene series is the systematic decrease of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap as the length of the molecule increases. rsc.orgnih.gov This trend is a direct consequence of the extended π-conjugation, which leads to a delocalization of the frontier molecular orbitals, raising the energy of the HOMO and lowering the energy of the LUMO. rsc.org Theoretical investigations have consistently shown that this reduction in the HOMO-LUMO gap is a key factor in the increased reactivity and instability of higher acenes. researchgate.net
For this compound, theoretical predictions and experimental measurements have converged on a relatively small energy gap. For instance, scanning tunneling spectroscopy (STS) measurements on a Au(111) surface determined the HOMO-LUMO gap of this compound to be approximately 1.50 eV. nih.gov This is significantly smaller than that of pentacene (2.2 eV) and hexacene (B32393) (1.85 eV) measured on the same substrate, illustrating the pronounced effect of adding an extra benzene (B151609) ring. nih.gov For functionalized, soluble this compound derivatives, electrochemical methods have yielded a HOMO-LUMO gap of around 1.30 eV, which corresponds well with the optical gap of 1.36 eV derived from absorption spectra. uky.edu
The trend of a decreasing gap with increasing acene length is a well-established phenomenon. A plot of the absorption edge energy versus the reciprocal of the acene length for a series of silylethynylated acenes from anthracene (B1667546) to this compound suggests a non-zero energy gap for the infinite polymer, polyacene. uky.edu This systematic evolution of the electronic gap is crucial for tuning the optical and electronic properties of these materials for potential applications in organic electronics. rsc.orgnih.gov
HOMO-LUMO Gaps of Acenes on Au(111)
| Acene | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|
| Pentacene | 2.2 | nih.gov |
| Hexacene | 1.85 | nih.gov |
| This compound | 1.50 | nih.gov |
| Nonacene (B1237339) | 1.25 | nih.gov |
Electron Correlation Effects in Higher Acenes
In smaller acenes, the electronic ground state is well-described by a closed-shell configuration where all electrons are paired. However, as the acene chain lengthens and the HOMO-LUMO gap narrows, electron correlation effects become increasingly significant. rsc.orgresearchgate.net Strong electron correlation favors states with unpaired electrons, leading to the emergence of an open-shell, diradical or even polyradical character in the ground state of higher acenes. researchgate.netnih.gov
The experimental confirmation of this open-shell character is challenging but has been inferred from observations such as the strong interaction of this compound with metal surfaces. For example, the central part of the this compound backbone interacts more strongly with an Ag(111) surface, leading to a slight non-planarity. nih.gov This increased reactivity is consistent with the theoretically predicted rise in radical character for longer acenes. nih.gov
Magnetic Exchange Interactions and Carbon Magnetism
The presence of unpaired electrons in higher acenes, arising from strong electron correlation, opens up the possibility of magnetic properties and tunable magnetic exchange interactions. chemrxiv.org The ground state of these open-shell systems is typically a singlet, where the unpaired electron spins are antiferromagnetically coupled. However, there exists a low-lying triplet excited state where the spins are ferromagnetically aligned. The energy difference between these states is known as the singlet-triplet gap.
Theoretical investigations into polyacenes as magnetic couplers between radical centers have shown that the strength of the magnetic exchange interaction can be significant and can be transmitted over long distances through the conjugated π-system. chemrxiv.orgresearchgate.net The magnitude of this exchange coupling is correlated with the radicaloid character of the acene spacer. researchgate.net Some density functional theory (DFT) studies have suggested an exponential increase in the magnetic exchange interaction with the length of the polyacene coupler, although this finding is debated and may be an artifact of the computational method. chemrxiv.org
The concept of "carbon magnetism" refers to the observation of magnetic ordering in materials composed primarily of carbon, which is traditionally considered a non-magnetic element. arxiv.orgresearchgate.netsciencenews.org Higher acenes, with their potential for unpaired electrons, are considered model systems for understanding π-magnetism in carbon-based nanostructures. rsc.orgarxiv.org The zigzag edges of acenes are structurally related to zigzag graphene nanoribbons, which are also predicted to host magnetic edge states. rsc.org While bulk ferromagnetism in pure carbon materials is rare and often debated, the study of magnetic exchange in molecules like this compound provides fundamental insights into the possibility of designing carbon-based magnetic materials. arxiv.orgnih.gov
Advanced Computational Methodologies in this compound Research
The complex electronic structure of this compound, particularly its emerging diradical character, necessitates the use of sophisticated computational methods that can accurately account for electron correlation.
Density Functional Theory (DFT) Applications and Functionals
Density Functional Theory (DFT) has become a widely used tool for investigating the structural and electronic properties of acenes due to its favorable balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations have been successfully employed to reproduce trends in HOMO-LUMO gaps, molecular geometries, and vibrational frequencies in polyacenes. nih.govresearchgate.netrsc.org
However, the open-shell nature of higher acenes like this compound poses a challenge for standard DFT approaches. The choice of the exchange-correlation functional is critical. Standard functionals like B3LYP, while popular, may not always accurately describe systems with significant static correlation. To address the diradical character, broken-symmetry (BS) DFT calculations are often employed. chemrxiv.org This approach can provide a qualitative description of the antiferromagnetically coupled singlet ground state and estimate the strength of the magnetic exchange interaction. researchgate.net Various types of functionals, from generalized gradient approximation (GGA) and meta-GGA to hybrid functionals, have been tested to study magnetic coupling through polyacene bridges. chemrxiv.orgresearchgate.net For instance, studies on pentacene derivatives have shown that trends in HOMO and LUMO energies are well-represented at the B3LYP/6-311+G**//PM3 level of theory. acs.org
Ab Initio Methods (CASSCF, PT2F, MRMP, DMRG)
To obtain a more rigorous description of the electronic structure of higher acenes, particularly their multiconfigurational nature, ab initio methods beyond standard single-reference approaches are required.
The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool for studying systems with strong static correlation. messiah.edu In a CASSCF calculation, a specific set of "active" electrons and orbitals (typically the π-electrons and π-orbitals in acenes) are treated with a full configuration interaction, providing a qualitatively correct description of the electronic ground and excited states. However, CASSCF calculations are computationally expensive and the size of the active space is limited. messiah.eduarxiv.org
To include dynamic electron correlation, which is also crucial for quantitative accuracy, the CASSCF wavefunction is often used as a reference for subsequent second-order perturbation theory calculations (CASPT2). messiah.edu This CASSCF/CASPT2 approach has been applied to study the excited states of related noninnocent ligand systems, providing valuable insights. nih.gov
For larger systems like this compound and beyond, even standard CASSCF becomes computationally prohibitive. The Density Matrix Renormalization Group (DMRG) algorithm has emerged as a powerful alternative that can handle much larger active spaces than traditional CASSCF. arxiv.orgnih.gov DMRG-CASSCF, followed by a perturbative correction (DMRG-CASPT2), allows for the accurate calculation of the electronic structure of strongly correlated molecules. nih.govnih.gov This method is particularly well-suited for studying the polyradical character of long acenes. chemrxiv.org
Semi-Empirical and Model Hamiltonian Approaches (e.g., PPP, Spin Hamiltonian)
Semi-empirical methods, which use parameters derived from experimental data to simplify the complex equations of quantum mechanics, offer a computationally efficient way to study large molecules like acenes. wikipedia.orgyoutube.com Methods restricted to π-electrons, such as the Pariser-Parr-Pople (PPP) method, have been used to study the excited states and the trend of the HOMO-LUMO gap in polyenes and acenes. wikipedia.org These methods, while less accurate than ab initio techniques, can provide valuable qualitative insights into the electronic properties of extended π-systems. rsc.org
Model Hamiltonians are another important tool for understanding the fundamental physics of these systems. For instance, the Heisenberg spin Hamiltonian is often used to model the magnetic exchange interactions between the unpaired electrons in open-shell molecules. chemrxiv.org By fitting the parameters of the spin Hamiltonian to the energies calculated by high-level ab initio or DFT methods, one can develop a simple model that captures the essential magnetic behavior of the system. This approach is useful for understanding the nature of the magnetic coupling (ferromagnetic vs. antiferromagnetic) and how it is mediated by the molecular structure.
Quantum Chemical Calculations for Isomerization and Magnetic Properties
Quantum chemical calculations have been instrumental in elucidating the nuanced electronic structure of this compound, particularly concerning its potential for isomerization and its notable magnetic characteristics. While computational studies on the isomerization of this compound are not extensively documented in readily available literature, the magnetic properties, stemming from its open-shell diradical character, have been a subject of theoretical investigation.
Theoretical predictions suggest that the open-shell diradical character of acenes intensifies as the number of linearly fused rings increases. For this compound, this manifests as a significant polyradical character. Computational chemistry methods are crucial in substantiating these predictions. For instance, in a study on the cycloreversion of diheptacenes to this compound, the resulting diheptacendiyl diradical was detected, and its properties were analyzed. rsc.org This diradical intermediate exhibits a very small singlet-triplet energy gap of -0.02 kJ mol⁻¹ (-4.8 x 10⁻³ kcal mol⁻¹), with the singlet state being slightly more stable. rsc.org While this is not this compound itself, it provides insight into the magnetic properties of related species.
Furthermore, computational data for this compound suggest a much larger singlet-triplet energy gap, estimated to be in the range of 9–12 kcal mol⁻¹. rsc.org The functionalized this compound derivatives, 6,15-bis(triisopropylsilylethynyl)this compound, have been shown through experimental data, including sharp ¹H NMR signals, to possess a closed-shell ground state, a finding supported by EPR spectroscopy. uky.edu
A study on peri-heptacene, a related isomer of this compound, revealed through quantum chemical simulations a pronounced open-shell character with a significant tetraradical nature. nih.gov This highlights the importance of molecular topology on the electronic and magnetic properties of these extended polycyclic aromatic hydrocarbons.
The following table summarizes key computed magnetic properties for this compound and related compounds:
| Compound | Property | Computed Value | Reference |
| Diheptacendiyl diradical | Singlet-Triplet Energy Gap (ΔEST) | -0.02 kJ mol⁻¹ | rsc.org |
| This compound | Singlet-Triplet Energy Gap (ΔEST) | 9–12 kcal mol⁻¹ | rsc.org |
| peri-Heptacene | Diradical character (y₀) | 1.0 | nih.gov |
| peri-Heptacene | Tetraradical character (y₁) | 0.22 | nih.gov |
Theoretical Insights into this compound-Substrate Interactions
Theoretical investigations, primarily employing density functional theory (DFT), have provided significant insights into the interactions between this compound and various metal substrates. These studies are crucial for understanding how the electronic and structural properties of this compound are modulated upon adsorption, which is vital for its potential applications in molecular electronics.
This compound on Silver (Ag) Surfaces:
On Ag(111), DFT calculations have been used to complement experimental observations from techniques like scanning tunneling microscopy (STM). These calculations reveal a notable interaction between this compound and the silver surface. A key finding is the occurrence of charge transfer from the Ag(111) substrate to the this compound molecule. This charge transfer indicates a degree of chemical interaction beyond simple physisorption. Furthermore, theoretical models show that the this compound molecule does not remain perfectly planar upon adsorption but undergoes out-of-plane deformations.
This compound on Gold (Au) Surfaces:
The interaction of acenes with Au(111) is generally considered to be weaker than with more reactive surfaces like copper. For pentacene, a smaller analogue of this compound, the adsorption on Au(111) is characterized as physisorption, with an adsorption distance of 3.28 Å. nih.gov While specific DFT studies detailing charge transfer and adsorption energies for this compound on Au(111) are not as prevalent, the behavior of pentacene suggests that this compound would also primarily interact through van der Waals forces with minimal charge transfer. The adsorption of organic molecules on Au(111) can also be influenced by the presence of adatoms, which can alter the charge transfer dynamics at the interface. arxiv.org
This compound on Copper (Cu) Surfaces:
The following table summarizes the nature of interaction and key theoretical findings for acenes on different metal substrates:
| Acene/Substrate | Interaction Type | Adsorption Distance (Å) | Key Theoretical Findings | Reference |
| Pentacene/Au(111) | Physisorption | 3.28 | Weaker molecule-substrate interaction. | nih.gov |
| Pentacene/Cu(111) | Chemisorption | 2.35 | Strong molecule-substrate interaction. | nih.gov |
This theoretical framework, largely built upon DFT calculations, is essential for interpreting experimental data and predicting the behavior of this compound in contact with different materials, guiding the design of future electronic devices.
Advanced Spectroscopic and Microscopic Characterization of Heptacene
Spectroscopic Analysis of Heptacene in Solution and Solid State
Spectroscopy plays a crucial role in understanding the electronic structure, vibrational modes, and magnetic properties of this compound. Different spectroscopic techniques provide complementary information about the molecule in different phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C CP-MAS NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure and dynamics of molecules. While solution-state NMR can be challenging for highly reactive species like this compound, solid-state NMR techniques such as 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR have been successfully applied to characterize solid this compound samples. rsc.orgrsc.orgnih.gov
Solid-state 13C CP-MAS NMR allows for the investigation of the local environment and bonding of carbon atoms in a solid sample. nih.govmdpi.com This technique involves transferring polarization from abundant 1H nuclei to less abundant 13C nuclei under magic angle spinning conditions to improve spectral resolution and sensitivity. nih.govmdpi.comresearchgate.net
Research has utilized solid-state 13C CP-MAS NMR to characterize solid this compound obtained from the cycloreversion of diheptacenes. rsc.org The resulting spectrum provides insights into the carbon framework of this compound in its solid form. rsc.orgrsc.org While ESR spectroscopy is highly sensitive to even low concentrations of radical species, the presence of such species might not significantly affect the NMR spectrum if their concentration is low. rsc.org
Electronic Absorption and Emission Spectroscopy (UV-Vis, NIR)
Electronic absorption and emission spectroscopies, particularly in the Ultraviolet-Visible (UV-Vis) and Near-Infrared (NIR) regions, are essential for probing the electronic transitions and energy levels of this compound. These techniques provide information about the band gap and excited-state properties.
This compound exhibits characteristic absorption bands in the UV-Vis-NIR range, which are related to its extended π-conjugation. Studies have recorded UV-Vis-NIR absorption spectra of this compound, often generated in inert gas matrices at low temperatures to enhance its stability for spectroscopic analysis. bgsu.edu The absorption spectrum shows transitions corresponding to the electronic structure of the molecule. bgsu.eduacs.org
Research on dioxolane-functionalized heptacenes has also explored their UV-Vis/NIR absorption and emission properties. acs.org These studies reveal insights into how functionalization affects the optoelectronic characteristics of the this compound core. acs.org For instance, the electronic absorption of undecacene, a larger acene, extends into the NIR region, and the HOMO-LUMO transition energy decreases as the number of rings in the acene increases. acs.org
Electronic spectroscopy of this compound ions (cationic and anionic forms) has also been investigated, particularly in the context of searching for potential carriers of diffuse interstellar bands. researchgate.net These studies have measured absorption bands of Hep+/- in a wide spectral range, providing data for comparison with astronomical observations. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as free radicals. numberanalytics.combhu.ac.inbruker.com Given the reactive nature of higher acenes like this compound and their propensity to form radical species, ESR spectroscopy is a valuable tool for their characterization. rsc.orgresearchgate.net
ESR spectroscopy can detect and characterize free radicals, providing information about their structure, dynamics, and reactivity. numberanalytics.com It is a highly sensitive technique for identifying paramagnetic species, even at low concentrations. rsc.orgbruker.com
Recent studies have utilized ESR spectroscopy to detect a diheptacendiyl diradical intermediate formed during the solid-state synthesis of this compound from the cycloreversion of diheptacenes. rsc.org This diradical was found to have a very small singlet-triplet energy gap and is persistent in the solid this compound matrix. rsc.org The detection of this diradical provides experimental evidence supporting theoretical analyses of thermal acene dimerizations and cycloreversions. rsc.org this compound itself, when photogenerated from an α-diketone precursor in an argon matrix, has been reported to be ESR silent. rsc.org
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopies are vibrational spectroscopic techniques that provide information about the molecular vibrations and functional groups of a compound. photothermal.com These techniques are complementary, as IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. photothermal.com
IR and Raman spectra of this compound have been recorded, often in conjunction with other spectroscopic methods, to gain a comprehensive understanding of its molecular structure and bonding. bgsu.edualfa-chemistry.comcharchem.orgeasychem.org For instance, IR spectra of this compound generated in an argon matrix at low temperature have been reported. bgsu.edu
In situ FT-Raman spectroscopy has been used to validate the formation of peri-heptacene, a related polycyclic aromatic hydrocarbon. researchgate.netresearchgate.net Experimental and simulated Raman spectra of the precursor and peri-heptacene showed differences attributed to changes in their π-systems. researchgate.netresearchgate.net Specific Raman bands can be assigned to characteristic vibrational modes, such as those corresponding to D and G nuclear displacement patterns observed in graphene molecules. researchgate.netresearchgate.net
Surface Science Characterization Techniques
Investigating this compound on surfaces is crucial for understanding its behavior in potential device applications. Surface science techniques provide atomic-scale insights into the molecule's adsorption, structure, and electronic properties when deposited on various substrates.
Scanning Tunneling Microscopy (STM) and High-Resolution STM (HR-STM)
Scanning Tunneling Microscopy (STM) and High-Resolution STM (HR-STM) are powerful surface-sensitive techniques that allow for imaging conductive surfaces at the atomic scale. nffa.euresearchgate.net STM can be used to characterize the morphology, arrangement, and electronic structure of molecules adsorbed on a surface. nffa.eu
STM has been extensively used to study this compound on various metal surfaces. bgsu.eduresearchgate.netresearchgate.netfishersci.cawikipedia.orgwikipedia.orgnih.govnih.govnih.govnih.govresearchgate.net On-surface synthesis routes, such as the thermal cycloreversion of precursors on a substrate, are often employed to generate and study reactive molecules like this compound under controlled conditions, such as ultra-high vacuum (UHV). nffa.eunih.gov
Studies using STM have monitored the surface-assisted formation of this compound on surfaces like Ag(111). nih.gov STM images can reveal the orientation of adsorbed this compound molecules on the surface, often aligning along high-symmetry directions of the substrate. nih.gov Interestingly, STM images of this compound on Ag(111) have shown a dumbbell shape, which has been attributed to substantial out-of-plane deformations of the molecule on the surface. nih.gov Density Functional Theory (DFT) calculations have supported these observations, indicating that the center of the molecule is closer to the surface than the outer parts and that the inner rings are significantly affected by charge redistribution with the substrate. nih.gov this compound has been shown to act as an electron acceptor, receiving negative charge from the Ag(111) surface. nih.gov
HR-STM, which can provide bond-resolved imaging, further enhances the ability to resolve the chemical structure and structure-property relationships of molecules on surfaces. researchgate.net While not explicitly detailed for this compound in the provided context, HR-STM is a relevant technique for the atomic-scale characterization of such molecular systems on surfaces.
Table 1: Spectroscopic and Microscopic Characterization Techniques Applied to this compound
Atomic Force Microscopy (AFM) and Non-Contact AFM (nc-AFM)
Atomic Force Microscopy (AFM), particularly in its non-contact mode (nc-AFM), is crucial for the structural characterization of individual molecules and molecular assemblies on surfaces, offering high-resolution real-space imaging. nc-AFM with a functionalized tip, such as one terminated with a single CO molecule, can achieve sub-molecular and even bond-level resolution, allowing for the direct visualization of the molecular backbone and confirmation of chemical structure. researchgate.netnih.govacs.org
AFM and nc-AFM have been instrumental in confirming the successful on-surface synthesis and structural integrity of this compound. These techniques provide detailed experimental characterization, visualizing the planar adsorption geometry of acenes on surfaces with atomic resolution. qucosa.denih.gov High-resolution nc-AFM images acquired with a CO-functionalized tip have provided definitive insight into the chemical structure of generated unsubstituted acenes, including this compound, confirming the presence of linearly fused benzene (B151609) rings. researchgate.net Furthermore, STM images, often used in conjunction with AFM, have confirmed the formation of highly oriented monolayers of this compound on surfaces like Cu(110), with molecules oriented along specific crystallographic directions of the substrate. acs.org
Photoemission Spectroscopy (ARPES, Photoemission Tomography)
Photoemission spectroscopy techniques, such as Angle-Resolved Photoemission Spectroscopy (ARPES) and Photoemission Tomography, are powerful tools for investigating the electronic structure, energy level alignment, and charge transfer at organic-metal interfaces. ARPES provides information about the energy and momentum of electrons in a material, while photoemission tomography utilizes the angular distribution of emitted photoelectrons to reconstruct the spatial distribution of molecular orbitals. researchgate.net
Photoemission tomography has been applied to study this compound monolayers adsorbed on metal surfaces, such as Ag(110) and Cu(110). acs.orgorbital-tomography.euwe-heraeus-stiftung.deresearchgate.net These studies have revealed significant details about the electronic structure and the interaction between this compound and the substrate. For instance, photoemission tomography on this compound monolayers on Cu(110) has shown that the lowest unoccupied molecular orbital (LUMO) becomes fully occupied, and the LUMO + 1 orbital also gets significantly filled when this compound is oriented along the Cu rows. acs.orgorbital-tomography.eu This observation indicates electron transfer from the Cu(110) surface into the formerly unoccupied molecular orbitals of this compound. Photoemission tomography thus reveals the energy-level alignment at the interface and identifies the occurrence of charge transfer. acs.org Experimental momentum maps obtained from photoemission tomography have been compared with theoretical calculations to confirm the presence and electronic structure of this compound at the interface. we-heraeus-stiftung.de
Matrix Isolation Spectroscopy for Unstable Species
Matrix isolation spectroscopy is a technique used to trap unstable molecules, like this compound, in an inert solid matrix (typically a noble gas like argon) at cryogenic temperatures (e.g., 10-15 K). This low-temperature isolation prevents the molecules from reacting or undergoing dimerization, allowing for the study of their intrinsic spectroscopic properties. researchgate.net
Matrix isolation spectroscopy has been successfully employed to study the spectral properties of neutral this compound. aanda.orgaanda.org This technique allows for the measurement of electronic absorption and infrared spectra under conditions where intermolecular interactions are minimized, enabling the resolution of individual vibrational modes. researchgate.net this compound, known to be unstable at room temperature, can be generated and stabilized within a cryogenic matrix, often from suitable precursors via photolytic methods. researchgate.netnih.gov Matrix isolation studies have provided valuable information on the thermal and photochemical stability of this compound and have allowed for the comprehensive comparative study of the spectral properties of higher acenes under identical conditions. researchgate.net This method has also been used to extend the spectral range investigated for this compound cations. aanda.orgaanda.org
Helium-Tagging Action Spectroscopy for Gas-Phase Ions
Helium-tagging action spectroscopy is a technique used to obtain the electronic absorption spectra of gas-phase ions, including unstable species like this compound cations and anions (Hep+ and Hep−). In this method, the ions of interest are weakly bound to one or more helium atoms (tags) at very low temperatures. Absorption of a photon by the tagged ion leads to the detachment of the weakly bound helium atom(s), which is then detected. By monitoring the loss of helium atoms as a function of photon wavelength, the absorption spectrum of the bare ion can be inferred, with minimal perturbation from the helium tags due to their weak interaction. aanda.orgaps.org
Helium-tagging action spectroscopy has been utilized to characterize the spectral properties of this compound cations and anions in the gas phase over a wide spectral range (e.g., 3000–13000 Å). aanda.orgaanda.org This technique allows for the accurate determination of gas-phase absorption band positions by analyzing the spectral shift as a function of the number of attached helium atoms. aanda.orgaanda.org Studies using this method have reported several absorption bands for both Hep+ and Hep−. For Hep+, two of the most intense bands were found at 4714 ± 5 Å and 12250 ± 12 Å. For Hep−, intense bands were observed at 4673 ± 14 Å and 11326 ± 4 Å. aanda.orgaanda.org The primary aim of these gas-phase spectroscopic studies of this compound ions was to investigate their potential as carriers of diffuse interstellar bands (DIBs). However, direct comparison of the laboratory spectra with observational data did not yield a good match, as the intrinsic width of the absorption bands of Hep+/− was found to be significantly higher than that of most observed DIBs. aanda.orgaanda.org
Here is a table summarizing the intense absorption bands for Hep+ and Hep− measured by helium-tagging action spectroscopy:
| Species | Band Position (Å) | Uncertainty (Å) |
| Hep+ | 4714 | ± 5 |
| Hep+ | 12250 | ± 12 |
| Hep− | 4673 | ± 14 |
| Hep− | 11326 | ± 4 |
Research on Heptacene Based Materials and Device Concepts
Heptacene in Organic Semiconductor Research
This compound is actively investigated as an organic semiconductor, a class of materials crucial for flexible and low-cost electronic technologies. Its extended linear structure suggests potential for efficient charge transport.
Investigations into Charge Transport Mechanisms and Mobility
Understanding how charge carriers move within this compound-based materials is fundamental to their application in electronic devices. Research in this area focuses on elucidating charge transport mechanisms and quantifying charge carrier mobility. High charge carrier mobility is a key property sought in organic semiconductors for efficient device performance. smolecule.commit.edu Studies on this compound and its analogs aim to achieve mobility values comparable to or exceeding those of established organic semiconductors like pentacene (B32325). nih.govohiolink.edusigmaaldrich.com Experimental results have demonstrated hole mobility performance of up to 2.2 cm² V⁻¹ s⁻¹ in organic field-effect transistors (OFETs) utilizing stable this compound thin films. nih.gov Theoretical calculations on hetero-acene analogs of this compound also suggest the potential for high charge transport properties, with reported charge carrier mobilities as large as 6.1 cm² V⁻¹ s⁻¹ for certain compounds. researchgate.net
Research on Organic Field-Effect Transistors (OFETs) with this compound
Organic Field-Effect Transistors (OFETs) are fundamental components in organic electronics, acting as switches or amplifiers. mit.eduacs.org this compound's potential as a high-mobility organic semiconductor makes it a subject of research for OFET applications. smolecule.comwikipedia.orgsigmaaldrich.com Studies involve fabricating OFET devices using this compound, often deposited as thin films, and evaluating their performance characteristics, such as charge carrier mobility and on/off current ratio. mit.edunih.gov The instability of pristine this compound has historically posed challenges for its direct use in OFETs, leading to the exploration of more stable substituted this compound derivatives or the use of precursors that can generate this compound in situ. wikipedia.orgresearchgate.netrsc.org For instance, OFET devices fabricated using vacuum-deposited stable this compound have shown promising hole mobility. nih.gov Research also explores incorporating electron-deficient moieties like tetracyanoquinodimethane (TCNQ) into this compound structures to create stable derivatives suitable for OFETs, with reported electron mobility up to 0.01 cm² V⁻¹ s⁻¹ in solution-processed devices. researchgate.netacs.org Heterocyclic this compound analogs are also being investigated for their charge transport properties in organic transistors. ohiolink.eduresearchgate.net
Design of p-type and n-type this compound-Based Semiconductors
Organic semiconductors are broadly classified as p-type or n-type, depending on whether their primary charge carriers are holes or electrons, respectively. mrlcg.comilearnengineering.com While many organic semiconductors, including shorter acenes like pentacene, are naturally p-type, there is a need for high-performance n-type organic semiconductors to create complementary circuits. mit.eduresearchgate.netntu.edu.sgyoutube.com this compound is generally considered a p-type semiconductor. x-mol.net Research explores strategies to modify the this compound structure to achieve n-type behavior. One approach involves the introduction of electron-withdrawing groups, such as fluorine atoms, to the this compound backbone. x-mol.net Theoretical calculations suggest that replacing hydrogen atoms with fluorine in this compound can lead to suitable changes for n-type semiconductor applications. x-mol.net The incorporation of TCNQ moieties into this compound structures has also been explored as a method to generate n-type organic semiconductors. researchgate.netacs.org
Exploration in Photonic Device Research
This compound's optical properties, including its absorption characteristics, make it relevant for research in photonic devices, which involve the manipulation of light. smolecule.comwikipedia.org
This compound for Organic Light-Emitting Diodes (OLEDs) and Solar Cells
Organic Light-Emitting Diodes (OLEDs) and organic solar cells are two key types of photonic devices where organic semiconductors play a crucial role. mit.edu this compound's absorption properties are considered beneficial for these applications. smolecule.com Research investigates the potential of this compound and its derivatives for use as active layers in OLEDs and solar cells. wikipedia.orgohiolink.edu Studies on functionalized acenes, including those related to this compound, have explored their performance in solar cells. uky.edu Theoretical studies also suggest that this compound and its doped derivatives have potential applications as photoactive materials in optoelectronic devices. researchgate.net
This compound as Atom-Precise Model Systems for Graphene Nanoribbons (GNRs)
This compound and other longer acenes are considered valuable atom-precise model systems for studying the properties of graphene nanoribbons (GNRs), particularly those with zigzag edges. rsc.orgresearchgate.netacs.orgfigshare.comnih.gov GNRs are narrow strips of graphene that exhibit electronic and magnetic properties distinct from those of extended graphene sheets, depending on their edge shape (zigzag or armchair). epj-conferences.orgresearchgate.net
The electronic structure and chemical reactivity of ZGNRs are strongly correlated with the zigzag edges and the presence of spin-polarized edge states. epj-conferences.orgresearchgate.netrsc.orgresearchgate.net As the length of acenes increases, their electronic structure evolves, and they begin to exhibit characteristics similar to those predicted for narrow ZGNRs. rsc.orgacs.org this compound, being one of the longer accessible acenes, serves as a molecular platform to investigate fundamental aspects of edge states and magnetism in nanoscale graphene fragments. rsc.orgresearchgate.netacs.orgfigshare.comnih.gov
While the synthesis of longer acenes like this compound in bulk has been challenging due to their reactivity, on-surface synthesis techniques and the use of stabilized derivatives have enabled their characterization and study. nih.govresearchgate.netresearchgate.netcsic.estu-dresden.deresearchgate.netresearchgate.netacs.orgfigshare.comnih.govwikipedia.orgmpg.de These studies provide experimental data that can be compared with theoretical models of GNRs, helping to validate predictions and deepen the understanding of structure-property relationships in these materials. nih.govresearchgate.netresearchgate.netcsic.esrsc.orgresearchgate.netacs.orgfigshare.comnih.gov
The ability to synthesize and characterize well-defined acene molecules like this compound allows for atom-precise investigations into phenomena relevant to GNRs, such as the evolution of electronic band structure with size, the nature of edge states, and spin correlations. rsc.orgresearchgate.netacs.orgfigshare.comnih.gov This makes this compound a crucial link between fundamental molecular science and the burgeoning field of graphene nanostructures for potential applications in nanoelectronics and spintronics. nih.govresearchgate.netresearchgate.netcsic.estu-dresden.deresearchgate.netrsc.orgresearchgate.netacs.orgfigshare.comnih.gov
Mechanistic Studies and Reaction Pathways of Heptacene
Dimerization and Cycloreversion Processes
Heptacene is known to undergo dimerization, particularly in solution under ambient conditions. researchgate.netmdpi.com This dimerization is a significant decomposition pathway for this compound. The thermal dimerization of acenes generally proceeds via a stepwise biradical mechanism, as predicted for anthracene (B1667546), pentacene (B32325), and this compound. acs.orgnih.gov For this compound, this process involves the asynchronous ring closure of a complex formed by two this compound molecules. acs.orgnih.gov
The activation barriers for thermal dimerization decrease rapidly as the acene chain length increases. acs.orgnih.gov Computational studies have calculated the activation barrier for the thermal dimerization of this compound to be relatively low. researchgate.netacs.orgnih.gov When calculated relative to two isolated this compound molecules, the barrier is -12.1 kcal/mol (at M06-2X/6-31G(d)+ZPVE). acs.orgnih.gov If calculated relative to the initially formed complex of two this compound molecules, the barrier is 12.3 kcal/mol. acs.orgnih.gov
This compound can be generated by the thermal cycloreversion of its covalently bound dimers, known as diheptacenes. researchgate.netrsc.orgrsc.orgacs.org This cycloreversion process in the solid state produces this compound. researchgate.netrsc.org Diheptacenes can be synthesized through methods such as the reduction of 7,16-heptacenequinone. researchgate.netacs.org Monitoring the thermal cycloreversion of diheptacenes in the solid state by techniques like solid-state 13C CP-MAS NMR spectroscopy allows for the characterization of the generated this compound. researchgate.netacs.org
The dimerization of unstable acenes in the solid state is influenced by the packing structure of the sample, occurring when face-to-face packing is present, as observed for this compound prepared by thermal cycloreversion of dithis compound. researchgate.net
Characterization of Diradical Intermediates (e.g., Diheptacendiyl Diradical)
The dimerization of acenes, including this compound, is understood to involve a biradical mechanism. acs.orgnih.gov In the case of this compound, a diradical intermediate, specifically the diheptacendiyl diradical, has been detected and characterized. mdpi.comrsc.orgrsc.orgresearchgate.net
The diheptacendiyl diradical forms during the thermal cycloreversion of dithis compound. rsc.orgresearchgate.netdntb.gov.uaresearchgate.net This diradical intermediate has been detected using ESR spectroscopy in solid samples of this compound. researchgate.netmdpi.comrsc.orgrsc.orgresearchgate.net Studies have shown that this diradical possesses a singlet ground state with a very small singlet-triplet energy gap of -0.02 kJ mol-1 (-4.8 × 10-3 kcal mol-1) in favor of the singlet state. mdpi.comrsc.orgrsc.orgresearchgate.net The diheptacendiyl diradical is reported to be persistent in solid this compound. rsc.orgrsc.org
The detection of the diheptacendiyl diradical provides experimental evidence supporting the involvement of a diradical intermediate in the thermal cycloaddition/cycloreversion of heptacenes, confirming previous computational analyses. rsc.org Computational analysis suggests that conformers of the diheptacendiyl diradical with a small dihedral angle are likely to collapse back to the dimer after intersystem crossing from the triplet to the singlet state. rsc.org
Photoinduced and Thermal Reaction Mechanisms
This compound can be generated through both thermal and photoinduced reaction mechanisms, often starting from protected precursors.
Thermal generation of this compound can be achieved through the cycloreversion of diheptacenes at elevated temperatures in the solid state. researchgate.netacs.orgrsc.org This method has been used to prepare highly oriented monolayers of this compound on surfaces like Ag(110). acs.org Another thermal route involves the cheletropic decarbonylation of a monoketone precursor at moderate temperatures. researchgate.net
Photoinduced reactions are also employed for the synthesis of this compound. A common approach is the photochemical decarbonylation of α-diketone precursors, a process known as the Strating-Zwanenburg reaction. wikipedia.orgresearchgate.netnih.gov This reaction involves the extrusion of carbon monoxide. wikipedia.org While photoirradiation of α-diketones can trigger this reaction, in solution, this compound is often not cleanly formed due to its instability and rapid reaction with oxygen or dimerization. wikipedia.org However, generating this compound via photodecarbonylation within a polymer matrix, such as PMMA, can stabilize it by preventing contact with oxygen and inhibiting dimerization through dilution and isolation. wikipedia.orgresearchgate.net Studies have investigated the mechanism of photoinduced cycloaddition reactions of anthracenes, which can form endoperoxides that subsequently undergo cycloreversion or decomposition. figshare.com While the photooxidation mechanism is generally accepted, the decomposition pathways of the resulting endoperoxides are still being explored. figshare.com
Kinetic Studies of this compound Decomposition and Stabilization
The inherent instability of this compound, particularly its susceptibility to dimerization and oxidation, necessitates strategies for its stabilization and kinetic studies to understand its decomposition rates. wikipedia.orgresearchgate.net
In solution, this compound is highly unstable and readily decomposes via oxidation and/or dimerization reactions. researchgate.net However, in the solid state, this compound can exhibit significantly higher stability. researchgate.net Solid this compound has been reported to have a half-life of several weeks at room temperature. wikipedia.orgacs.org This enhanced stability in the solid state is attributed, in part, to chain aggregation, which can decrease its biradical character and limit oxygen access. researchgate.net
Stabilization of larger acenes, including this compound, has been pursued through various strategies. researchgate.net These include the use of bulky substituents, which can also improve solubility. wikipedia.orgresearchgate.net Alternative approaches focus on kinetic stabilization through solid-state arrangements, on-surface synthesis, and extreme steric shielding. researchgate.net Generating this compound from precursors like diheptacenes in situ is another method to study this reactive compound. acs.orgrsc.org
While specific detailed kinetic studies focusing solely on the decomposition rates of unsubstituted this compound in various environments are less extensively documented in the provided search results compared to mechanistic pathways, the observed half-life in the solid state provides a key kinetic parameter highlighting its relative instability compared to smaller acenes. wikipedia.orgacs.org The rapid decrease in thermal dimerization activation barriers with increasing acene length underscores the kinetic challenge in handling longer acenes like this compound. acs.orgnih.gov
Functionalization Strategies and Heptacene Derivative Research
Design Principles for Enhanced Environmental Stability
The inherent instability of higher acenes like heptacene is primarily attributed to their small HOMO-LUMO gap and the presence of reactive sites, particularly the central rings, which are susceptible to oxidation and dimerization reactions researchgate.netwikipedia.org. Design principles for enhancing the environmental stability of this compound derivatives focus on kinetically blocking these reactive sites and modifying the electronic structure.
Steric protection is a widely employed strategy, involving the introduction of bulky groups near the reactive positions of the acene core. These substituents physically shield the π-system, preventing or hindering the approach of reactive species such as oxygen or dienophiles researchgate.netsemanticscholar.orgrsc.org. Examples of such groups include phenyl, arylthio, and trialkylsilylethynyl (TIPS) moieties researchgate.netrsc.orgresearchgate.net. The strategic placement of these bulky groups is crucial for effective protection researchgate.netacs.org. For instance, placing substituents adjacent to the central ring can suppress dimerization via [4+4] cycloadditions and Diels-Alder reactions acs.org. Bulky aryl substituents, such as p-(t-butyl)thiophenyl or 4-tBu-C6H4 groups, have been successfully used to kinetically protect the reactive zigzag edges of peri-heptacenes wikipedia.orgresearchgate.net.
Electronic stabilization can be achieved by incorporating electron-withdrawing groups, such as fluorine atoms, or by embedding electron-deficient moieties like tetracyanoquinodimethane (TCNQ) researchgate.netresearchgate.net. These modifications can alter the electronic distribution within the molecule, making it less susceptible to oxidation.
Another approach involves the incorporation of heteroatoms into the acene backbone, leading to the formation of heteroacene analogues. Replacing carbon atoms with heteroatoms like nitrogen (in azaheptacenes) or sulfur (in thiophene-fused systems) can significantly improve stability while maintaining or even enhancing desirable electronic properties acs.orgohiolink.eduacs.orgacgpubs.org.
While functionalization in solution can still lead to decomposition, particularly upon exposure to air and light, solid-state forms, such as crystals or molecules embedded in inert matrices like PMMA, can exhibit increased stability wikipedia.orguky.edu.
Specific Functional Group Implementation
The implementation of specific functional groups allows for tailored modifications to the this compound core, impacting its stability, solubility, and electronic characteristics.
Silylethynyl (TIPS) Functionalization
Trialkylsilylethynyl (TIPS-ethynyl) groups, particularly the triisopropylsilylethynyl (TIPS) substituent, have proven highly effective in enhancing the stability and solubility of higher acenes, including hexacene (B32393) and this compound researchgate.netrsc.orgresearchgate.netacs.orguky.eduthieme-connect.com. The bulky TIPS group provides steric shielding to the reactive acene core, while the alkyne moiety can be utilized for further chemical transformations.
Studies have shown that the position and number of TIPS-ethynyl groups influence stability. For example, a this compound derivative with four triisopropylsilylethynyl groups at the 6, 8, 15, and 17 positions exhibits reasonable stability with a half-life of 25 hours in solution acs.org. Compared to a sixfold TIPS-ethynylated this compound, a fourfold TIPS-Hep was found to be less stable in solution (half-life of 22 hours versus 38 hours), which was attributed to the oxidation-sensitive central ring in the fourfold substituted derivative thieme-connect.com. However, fourfold TIPS-Hep is still considered one of the most stable heptacenes reported to date thieme-connect.com.
Crystals of this compound functionalized with phenyl and triisopropylsilylethynyl groups have demonstrated remarkable stability, remaining unchanged for at least 21 days in mineral oil and 24 hours in degassed solution researchgate.netresearchgate.net. This highlights the synergistic effect of combining different types of stabilizing groups.
The use of even bulkier alkyne substituents, such as tri-tert-butylsilyl (TTBS) acetylene, has also been shown to lead to a dramatic increase in the stability of this compound derivatives compared to those functionalized with less bulky alkynes uky.edu.
Tetracyanoquinodimethane (TCNQ) Embedding
Embedding electron-deficient tetracyanoquinodimethane (TCNQ) moieties into the acene backbone is another strategy employed to stabilize higher acenes and develop n-type organic semiconductors researchgate.net. The incorporation of TCNQ units into this compound and nonacene (B1237339) backbones has been successfully achieved, resulting in derivatives with improved stability and solubility researchgate.netnih.gov.
Research on TCNQ-embedded this compound derivatives has shown that these compounds exhibit good stability and electron-transporting properties researchgate.net. For instance, a this compound-TCNQ derivative demonstrated an electron mobility of up to 0.01 cm² V⁻¹ s⁻¹ in solution-processed organic field effect transistors researchgate.net. Single crystal analysis of these compounds has revealed a bent butterfly-like conformation researchgate.netnih.gov.
Aryl and other Steric Protection Groups
Aryl groups, such as phenyl rings, are commonly used for steric protection in functionalized heptacenes wikipedia.orgresearchgate.netrsc.orgresearchgate.net. These groups can effectively shield the reactive π-system and prevent unwanted side reactions. For example, a stable tetraphenyl this compound derivative has been synthesized, where the phenyl groups are effective in preventing the aromatic cores from reacting with each other or with other reactive species researchgate.net.
The use of bulky aryl substituents at the zigzag edges of peri-heptacenes has been shown to provide crucial steric protection, enabling the synthesis and characterization of these highly reactive species researchgate.net. Peri-heptacene kinetically protected with eight 4-tBu-C6H4 groups has been synthesized and characterized, demonstrating the effectiveness of this approach for stabilizing extended peri-acenes researchgate.net.
Steric hindrance provided by aryl groups can also influence the molecular conformation. In some cases, aryl substituents on the central portion of the molecule can induce a twist in the aromatic backbone, leading to "twistacenes" acs.org. This non-planar conformation can impact the electronic properties and solid-state packing.
Fluorination for Electronic Property Tuning
Fluorination, the substitution of hydrogen atoms with fluorine atoms, is a powerful tool for tuning the electronic properties of organic semiconductors. In the context of this compound, fluorination is primarily explored to facilitate n-type semiconductor behavior researchgate.netx-mol.netuky.edu.
Theoretical studies using Density Functional Theory (DFT) calculations have investigated the optoelectronic properties of fluorinated this compound derivatives researchgate.netx-mol.net. These calculations indicate that replacing hydrogen atoms with fluorine atoms in this compound leads to suitable changes in electronic structure for n-type semiconductor applications researchgate.netx-mol.net. Fluorination generally increases the electron affinity and decreases the ionization energy and HOMO-LUMO gap, making the material more amenable to accepting electrons for n-channel transport uky.eduresearchgate.net.
While fluorination can impact electronic properties, balancing this with stability remains a challenge, particularly for highly reactive systems like this compound. Research continues to explore the optimal degree and position of fluorination to achieve desired electronic properties while maintaining sufficient stability for device fabrication and operation uky.edu.
Heteroacene Analogues (e.g., Silole, Thiophene-Fused Heptacenes)
Heteroacene analogues of this compound are compounds where one or more carbon atoms in the linear acene backbone are replaced by heteroatoms. This structural modification can significantly influence the electronic properties, stability, and solid-state packing of the resulting materials. Analogues incorporating silicon (silole) and sulfur (thiophene) have been actively investigated.
Thiophene-fused acenes, where thiophene (B33073) rings are fused to the acene core, have shown promise as stable organic semiconductors with high charge carrier mobilities ohiolink.eduacs.orgacgpubs.orgresearchgate.net. Compared to their carbocyclic acene counterparts, thiophene-fused systems often exhibit improved stability against oxidation and photodegradation acgpubs.org. The incorporation of thiophene units can also enhance solubility and facilitate better molecular packing in the solid state, which is crucial for efficient charge transport in organic electronic devices acgpubs.org.
Research on thiophene-fused heptacenes has demonstrated that these analogues can retain the extended π-conjugation of this compound while possessing increased stability acs.orgresearchgate.netacs.org. For example, incorporating electron-deficient TCNQ into thiophene-fused this compound has been successfully achieved, leading to stable n-type materials acs.org.
Silole-based analogues, featuring a silicon atom within a five-membered ring fused to the acene system, offer another avenue for tuning properties x-mol.netresearchgate.net. DFT calculations on silole and thiophene analogues of this compound have explored their optoelectronic properties researchgate.netx-mol.net. These studies suggest that silole and thiophene analogues can exhibit larger reorganization energies and band gaps compared to this compound x-mol.net. Silole incorporation can lead to a red-shift in absorption, while thiophene fusion might result in a blue-shift x-mol.net. Silole derivatives, particularly perfluorinated ones, can exhibit large electron affinities, making them potential candidates for electron-transporting materials researchgate.net.
Beyond silole and thiophene, other heteroatom-doped analogues are being explored. For instance, oxygen-doped analogues, such as furanoacenes with a this compound core, have been synthesized on surfaces, demonstrating the potential of incorporating oxygen heteroatoms to tune electronic properties and influence self-assembly chemrxiv.org.
The development of heteroacene analogues represents a significant effort in the field to create stable and high-performance organic semiconductors that mimic or surpass the desirable electronic characteristics of highly reactive carbocyclic acenes like this compound.
Thin Film and Interface Science Research of Heptacene
Controlled Growth and Deposition of Heptacene Films
Controlled growth and deposition techniques are essential for fabricating high-quality this compound thin films with desired properties. Thermal vacuum evaporation is a frequently employed method for depositing thin films of organic molecules like pentacene (B32325), a related acene, offering control over growth conditions and resulting in well-ordered films semanticscholar.orgmdpi.com. This technique typically involves subliming the organic material in a high or ultra-high vacuum environment and depositing it onto a substrate semanticscholar.org.
For this compound, using precursor molecules that undergo thermal decomposition upon heating has proven successful for generating films via vapor phase deposition acs.orgnih.govresearchgate.net. For instance, dithis compound isomers can undergo thermal cleavage at high temperatures in the solid state to yield this compound acs.orgnih.govresearchgate.net. This approach allows for the generation of this compound films that can be studied at or below room temperature acs.orgnih.govresearchgate.net. Controlled synthesis methods, such as using a monoketone precursor converted by heating, have also been reported for producing this compound researchgate.net.
Adsorption Behavior and Orientation on Metal Surfaces (e.g., Au(111), Ag(110), Ag(001), Cu(110))
The adsorption behavior and orientation of this compound molecules on metal surfaces are significantly influenced by the specific substrate and its crystallographic orientation. Studies on related acenes, such as hexacene (B32393) and pentacene, provide valuable context for understanding this compound's interactions with metal surfaces acs.orgnih.gov.
On Cu(110), this compound molecules have been shown to align along the high-symmetry [11̅0] direction of the substrate researchgate.netacs.org. Density functional theory (DFT) calculations suggest that the most favorable adsorption configuration for this compound on Cu(110) is oriented along this direction, with the benzene (B151609) rings positioned on hollow adsorption sites acs.org. The interaction can lead to a strong organic/metal chemisorption involving hybridization of molecular orbitals and metal states nih.gov. Modifying growth conditions, such as cooling the substrate during evaporation, can influence the orientation, leading to films where a substantial fraction of molecules orient perpendicular to the preferred direction acs.org.
On Ag(110), the molecule-substrate interaction is generally weaker compared to Cu(110) researchgate.net. Studies on hexacene on Ag(110) indicate that molecules can adsorb with their long molecular axis slightly misaligned with respect to the substrate's [11̅0] direction, forming different domains acs.orgnih.gov. For this compound on Ag(110), evidence suggests only a partial filling of the lowest unoccupied molecular orbital (LUMO) researchgate.net.
On Au(111), scanning tunneling microscopy (STM) investigations suggest that electron transfer from the substrate to this compound is largely disabled researchgate.net. Studies on other organic molecules on Au(111) and Ag(111) often show Stranski-Krastanov growth, where a complete monolayer forms before three-dimensional islands nucleate liverpool.ac.uk.
Influence of Substrate Interaction on Electronic States and Geometry
The interaction between this compound molecules and the underlying metal substrate has a profound influence on both the molecular electronic states and geometry. Strong interactions, such as the chemisorption observed on Cu(110), can lead to significant charge transfer from the metal to the molecule nih.gov. For this compound on Cu(110), the LUMO can become fully occupied, and even the LUMO+1 can be partially filled, depending on the adsorption configuration acs.org. This is in contrast to weaker interacting surfaces like Ag(110) or Au(111), where charge transfer is less pronounced or absent researchgate.netacs.org.
The substrate can also induce changes in the molecular geometry. On oxygen-modified Cu(110)-(2×1)-O surfaces, this compound molecules align along the Cu-O rows and are uncharged researchgate.net. They are tilted due to the geometry enforced by the substrate and the tendency to maximize intermolecular π-π overlap, which can lead to strong π-band dispersion researchgate.net. The type of substrate and the molecular orientation can both strongly affect the interactions at the interface acs.org.
Morphological Studies of this compound Thin Films
Morphological studies investigate the structural arrangement and features of this compound thin films on surfaces. The deposition method and substrate properties play key roles in determining the film morphology. Techniques like scanning tunneling microscopy (STM) and atomic force microscopy (AFM) are commonly used for these studies acs.orgnih.govbeei.org.
For related acenes like pentacene, the morphology of thin films grown by thermal evaporation can be influenced by deposition parameters such as deposition time and rate mdpi.combeei.org. Longer deposition times can lead to thicker films and the appearance of a bulk phase in addition to the thin-film phase beei.org. The crystallinity and grain size of the films are also affected by deposition conditions and the substrate semanticscholar.orgmdpi.combeei.orgnih.gov. For instance, pentacene films on hexagonal boron nitride (hBN) can form large-grain films with a face-on orientation, different from the morphology observed on SiO2 nih.gov.
While specific detailed morphological studies focusing solely on this compound thin films in isolation are less extensively documented in the provided search results compared to its adsorption behavior and electronic properties, the principles observed for other acenes highlight the importance of controlled deposition and substrate interaction in determining the resulting film structure and morphology. The self-assembly into nanoribbons during vapor deposition has been observed for substituted pentacene isomers, suggesting similar morphological tendencies might be present in this compound films researchgate.net.
Interdisciplinary Research Contexts Involving Heptacene
Heptacene and Diffuse Interstellar Bands (DIBs) Research
Diffuse Interstellar Bands (DIBs) are a set of absorption features observed in the optical and near-infrared spectra of light from distant stars, which are caused by the interstellar medium aanda.org. The carriers of these bands have remained largely unidentified for nearly a century, representing a significant mystery in astrophysics aanda.orgeas-journal.orgnih.gov. Polycyclic aromatic hydrocarbons (PAHs), including polyacenes like this compound, have been suggested as promising candidates for these carriers due to their stability and spectroscopic properties aanda.orgaip.orgresearchgate.net.
Researchers have conducted spectroscopic studies on this compound, including its cationic (Hep⁺) and anionic (Hep⁻) forms, to compare their absorption spectra with observed DIBs aanda.orgresearchgate.net. Using techniques such as helium-tagging action spectroscopy and matrix isolation spectroscopy, the absorption band positions and widths of Hep⁺ and Hep⁻ have been determined aanda.orgresearchgate.net.
| Species | Most Intense Absorption Band 1 (Å) | Most Intense Absorption Band 2 (Å) |
|---|---|---|
| Hep⁺ | 4714 ± 5 | 12250 ± 12 |
| Hep⁻ | 4673 ± 14 | 11326 ± 4 |
Note: Data represents the positions of the two most intense absorption bands for this compound cation and anion. aanda.orgresearchgate.net
Despite these efforts, direct comparisons between the laboratory spectra of Hep⁺ and Hep⁻ and observational DIB spectra have not shown a good match aanda.orgresearchgate.net. The intrinsic width of the absorption bands of Hep⁺ and Hep⁻ is notably higher than that of most observed DIBs aanda.orgresearchgate.net. This non-detection of Hep⁺/⁻ in observational spectra suggests that this compound ions, formed via a bottom-up route, may not be the primary carriers of the majority of observed DIBs aanda.orgresearchgate.net. However, the possibility of larger polyacene molecules or those formed through top-down mechanisms as DIB carriers is still being considered, necessitating further spectroscopic studies of neutral and larger polyacenes aanda.orgresearchgate.net.
This compound in Advanced Materials Science Development
This compound and other acenes are of significant interest in advanced materials science, particularly in the field of organic electronics, due to their potential as organic semiconductors researchgate.netrsc.orgsigmaaldrich.com. The charge carrier mobility in polyacenes generally increases with the number of fused aromatic rings sigmaaldrich.com. This makes larger acenes like this compound attractive for applications in organic field-effect transistors (OFETs), organic photovoltaics, and organic light-emitting diodes (OLEDs) ontosight.aiacs.orgohiolink.educhemistryworld.com.
Historically, the practical application of larger acenes like hexacene (B32393) and this compound has been hindered by their inherent instability and reactivity under ambient conditions researchgate.netsigmaaldrich.com. They are prone to reacting with oxygen or forming dimers wikipedia.org. However, recent advancements in synthesis, particularly through the use of protected precursors, have allowed for the isolation and characterization of this compound in bulk and in thin films, enabling the study of its electronic properties researchgate.netrsc.orgacs.orgnih.gov.
One approach involves generating this compound in situ from precursors like 7,16-dihydro-7,16-methanoheptacen-19-one or diheptacenes researchgate.netrsc.orgnih.gov. Thermal cycloreversion of diheptacenes in the solid state has been shown to produce this compound researchgate.netrsc.org. This compound obtained via a monoketone precursor has demonstrated high thermal stability in the solid state, remaining unchanged for several weeks nih.gov.
Research has explored the charge transport properties of this compound in OFETs. Devices fabricated using vacuum-deposited this compound thin films have shown promising hole mobility performance nih.gov.
| Material | Device Type | Hole Mobility (cm² V⁻¹ s⁻¹) | Notes |
|---|---|---|---|
| This compound | Top-contact OFET | 2.2 | Fabricated by vacuum deposition from monoketone precursor onto HMDS/SiO₂/Si substrate. nih.gov |
| Pentacene (B32325) | Benchmark organic semiconductor | Up to 5.5 | Often used as a comparison for organic semiconductor performance. researchgate.netohiolink.edu |
Note: Hole mobility values can vary significantly based on synthesis method, film morphology, and device architecture. researchgate.netohiolink.edunih.gov
The development of stable substituted heptacenes and heteroacene analogs, incorporating elements like sulfur or nitrogen, is another avenue being explored to improve stability and tune electronic properties for enhanced performance in organic electronic devices sigmaaldrich.comacs.orgohiolink.eduuni-heidelberg.de. On-surface synthesis techniques are also being investigated for creating this compound organometallic complexes with potential uses in organic electronics and spintronics nih.govacs.org.
The ability to synthesize and characterize stable forms of this compound represents significant progress, opening new opportunities for its integration into functional materials and advanced organic electronic applications researchgate.netnih.govresearchgate.net.
Future Research Directions and Open Questions in Heptacene Chemistry
Addressing Challenges in Preparative Scale Synthesis of Unsubstituted Heptacene
The synthesis of unsubstituted this compound in quantities suitable for extensive material studies and device fabrication remains a primary obstacle. nih.gov For decades, the high reactivity and instability of this compound under ambient conditions thwarted its isolation in the bulk phase. wikipedia.orgchemistryworld.com While innovative techniques such as on-surface synthesis and precursor-based approaches have enabled the generation and characterization of this compound at the single-molecule level or in matrices, these methods are not amenable to large-scale production. rsc.orgresearchgate.netsemanticscholar.org
A significant breakthrough was the first successful bulk preparation of this compound after 70 years of synthetic endeavors. nih.govresearchgate.net However, the preparative scale synthesis of even higher acenes remains a formidable challenge. nih.gov Future research must focus on developing robust and scalable synthetic routes to unsubstituted this compound. This could involve the design of novel, readily accessible precursors that convert to this compound under mild conditions, minimizing degradation pathways. Exploration of solid-state reactions, where the crystal lattice may provide a stabilizing environment, could also be a fruitful avenue. The development of protective groups that can be efficiently attached and subsequently removed without damaging the this compound core is another critical area of investigation.
Key Challenges in Preparative this compound Synthesis:
| Challenge | Description | Potential Future Directions |
|---|---|---|
| Inherent Instability | This compound is highly susceptible to oxidation and dimerization due to its low HOMO-LUMO gap. rsc.orguky.edu | Development of novel precursor molecules, exploration of solid-state synthesis, design of advanced protective group strategies. |
| Poor Solubility | The rigid, planar structure of this compound leads to strong intermolecular interactions and very low solubility in common organic solvents. rsc.org | Synthesis of transiently solubilized derivatives, investigation of novel solvent systems. |
| Scalability of Current Methods | Techniques like on-surface synthesis are not suitable for producing bulk quantities of this compound. nih.govrsc.org | Design of new solution-phase synthetic routes, optimization of reaction conditions for bulk synthesis. |
Exploration of Unexplored Electronic and Magnetic Phenomena in this compound and its Homologues
As the number of linearly fused benzene (B151609) rings increases, the electronic and magnetic properties of acenes evolve in fascinating and not yet fully understood ways. arxiv.org this compound and its higher homologues are predicted to exhibit significant open-shell diradical character in their ground state. nih.gov This transition from a closed-shell to an open-shell electronic structure with increasing acene length is a key area of ongoing research. arxiv.org
Future experimental work should aim to provide definitive evidence for the predicted polyradical nature of higher acenes. arxiv.org Advanced spectroscopic techniques, such as electron spin resonance (ESR) and magnetic susceptibility measurements, on pristine, isolated this compound molecules are needed. nih.gov Encapsulating this compound within inert matrices or metal-organic frameworks could provide the necessary stability for such studies. nih.gov Furthermore, the investigation of charge transport in single this compound molecules and thin films will be crucial to understanding their potential as organic semiconductors. The influence of intermolecular interactions on the electronic and magnetic properties in the solid state is another critical area for exploration.
Predicted Electronic and Magnetic Properties of Higher Acenes:
| Property | Description | Significance for Future Research |
|---|---|---|
| Open-Shell Character | The ground state of higher acenes is predicted to have significant diradical or polyradical character. arxiv.orgnih.gov | Experimental verification using advanced spectroscopic techniques on isolated molecules. |
| Singlet-Triplet Energy Gap | The energy difference between the singlet and triplet states is expected to be small and decrease with increasing acene length. rsc.org | Precise measurement of this gap is crucial for understanding magnetic properties and potential spintronic applications. |
| HOMO-LUMO Gap | The energy gap between the highest occupied and lowest unoccupied molecular orbitals decreases with increasing acene length, leading to enhanced conductivity but also increased reactivity. rsc.org | Understanding this trend is key to designing stable higher acenes for electronic applications. |
Development of Novel Device Architectures based on this compound
The remarkable electronic properties of acenes, such as high charge carrier mobility, make them attractive candidates for a variety of organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net However, the instability and poor processability of this compound have largely hindered its incorporation into such devices. rsc.orguky.edu
A primary direction for future research is the development of functionalized this compound derivatives that exhibit improved stability and solubility without compromising their desirable electronic properties. uky.edu The strategic placement of bulky substituents can sterically protect the reactive sites of the this compound core and disrupt intermolecular packing to enhance solubility. wikipedia.orguky.edu Another promising approach is the use of this compound as a component in more complex molecular architectures, such as donor-acceptor copolymers, where its electronic properties can be modulated and its stability enhanced. rsc.org The development of novel device fabrication techniques, such as vacuum deposition of precursor molecules followed by in-situ conversion to this compound, could bypass the challenges of solution processing. riken.jp
Potential Applications and Associated Challenges for this compound-Based Devices:
| Device Type | Potential Advantage of this compound | Key Challenge |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Potentially high charge carrier mobility due to extended π-conjugation. rsc.org | Instability in air and under bias stress, poor film morphology. |
| Organic Photovoltaics (OPVs) | Strong absorption in the near-infrared region could enhance solar spectrum utilization. chemistryworld.com | Chemical instability limits device lifetime. |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission properties with potential for high efficiency. | Non-radiative decay pathways and instability can lead to low quantum yields. nih.gov |
Advancements in Theoretical and Experimental Methodologies for Higher Acenes
The study of highly reactive molecules like this compound necessitates the development and application of sophisticated theoretical and experimental tools. nih.gov On the theoretical front, there is a need for computational methods that can accurately predict the electronic structure and properties of large, open-shell systems. arxiv.org Density functional theory (DFT) has been widely used, but more advanced methods may be required to capture the complex electron correlation effects in higher acenes. rsc.org The development of accurate predictive models for the stability and reactivity of different acene derivatives would greatly accelerate the design of new, more robust materials.
Experimentally, techniques that allow for the in-situ generation and characterization of this compound under controlled conditions are essential. nih.gov On-surface synthesis in ultra-high vacuum, coupled with scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), has provided unprecedented insights into the structure and electronic properties of individual this compound molecules. rsc.orgnih.gov Further development of these techniques, as well as time-resolved spectroscopic methods, will be crucial for probing the dynamics of charge carriers and excited states in this compound and its derivatives. The combination of advanced synthesis, characterization, and theoretical modeling will be indispensable for unlocking the full potential of this compound and the broader class of higher acenes. rsc.orgnih.gov
Q & A
Q. What are the primary synthetic challenges in obtaining stable heptacene, and what experimental strategies mitigate these issues?
this compound’s extreme susceptibility to oxidation and dimerization necessitates protective groups and controlled environments. A common method involves synthesizing α-diketone-protected precursors (e.g., compound 2 in ), followed by thermal annealing (e.g., 535 K) to cleave protective groups and generate this compound organometallic complexes (e.g., 3 ) . Stabilization via adsorption on Au(111) substrates and inert atmosphere handling are critical to preserving its structure.
Q. Which characterization techniques are most effective for confirming this compound’s structural integrity and electronic properties?
- Scanning Tunneling Microscopy (STM): Resolves seven-lobed structures of this compound-Au complexes, confirming bond lengths (e.g., C-Au: 2.5 ± 0.2 Å experimentally vs. 2.1 Å computationally) .
- Density Functional Theory (DFT): Validates adsorption geometry and electronic structure (e.g., HOMO distribution) .
- UV-Vis Spectroscopy: Tracks π-π* transitions in solution-phase studies (not explicitly mentioned in evidence but widely used for acenes).
Advanced Research Questions
Q. How do computational studies resolve contradictions between experimental and theoretical data in this compound organometallic complexes?
Discrepancies in bond lengths (e.g., C-Au: experimental 2.5 ± 0.2 Å vs. DFT-predicted 2.1 Å) arise from substrate interactions and STM tip effects. Researchers address these by:
Q. What mechanistic insights do dimerization pathways provide about this compound’s stability and electronic behavior?
this compound dimerizes via a multi-step exothermic process:
- π-Complex Formation: Two monomers form a metastable state (M1) stabilized by 18 kcal/mol .
- Covalent Bond Formation: Regioselective [4+2] cycloaddition generates X-shaped dimers, influenced by substituent effects (e.g., diazathis compound derivatives) .
- Computational Workflows: M06-2X/6-31G(d)+ZPVE-level DFT calculations predict activation barriers and regioselectivity, guiding experimental design .
Methodological Considerations
Q. How should researchers design experiments to study this compound’s electronic properties while minimizing degradation?
- In Situ Synthesis: Prepare this compound directly on ultra-high-vacuum (UHV) substrates (e.g., Au(111)) to avoid air exposure .
- Low-Temperature STM: Image at cryogenic temperatures to reduce thermal motion and oxidation .
- Theoretical-Experimental Feedback Loops: Use DFT-predicted HOMO/LUMO profiles to guide spectroscopic assignments .
What frameworks ensure rigorous research question formulation in this compound studies?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty: Focus on unresolved challenges (e.g., regiocontrol in dimerization) .
- Feasibility: Use scalable synthetic routes (e.g., α-diketone precursors) .
- Relevance: Link findings to broader acene-based semiconductor research .
Data Analysis and Contradiction Management
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
